molecular formula C16H15NO3 B3859991 4-(2-biphenylylamino)-4-oxobutanoic acid

4-(2-biphenylylamino)-4-oxobutanoic acid

Cat. No.: B3859991
M. Wt: 269.29 g/mol
InChI Key: JPVNZNPTXPQPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I don’t have specific information on how to synthesize this exact compound, similar compounds are often synthesized through methods like nucleophilic substitution, condensation, or coupling reactions. For instance, the biphenyl core could be formed through a Suzuki coupling reaction, and the amino group could be introduced through nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a biphenyl group, an amino group, and a carboxylic acid group. The biphenyl group could exhibit interesting properties such as atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. The amino and carboxylic acid groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution or addition reactions. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in polar solvents. The biphenyl group could contribute to increased stability and rigidity in the molecule .

Future Directions

The study of biphenyl derivatives is a vibrant field with many potential future directions. These could include the synthesis of new derivatives, the investigation of their chemical and physical properties, and the exploration of their potential biological activities .

Properties

IUPAC Name

4-oxo-4-(2-phenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVNZNPTXPQPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-biphenylylamino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-biphenylylamino)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-biphenylylamino)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-biphenylylamino)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-biphenylylamino)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-biphenylylamino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.